![molecular formula C9H12ClNO2 B14498864 [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol CAS No. 64095-11-0](/img/structure/B14498864.png)
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is an organic compound with a complex structure that includes a chloro, methoxy, and methylamino group attached to a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a methoxy-substituted phenyl compound, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the addition of the methanol group, which can be achieved through various methods such as reduction or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted phenyl compound.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanal or [4-Chloro-3-methoxy-5-(methylamino)phenyl]carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of chloro, methoxy, and methylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro, methoxy, and methylamino groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-Chloro-3-methoxyphenyl]methanol
- [4-Chloro-5-(methylamino)phenyl]methanol
- [3-Methoxy-5-(methylamino)phenyl]methanol
Uniqueness
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is unique due to the specific combination of chloro, methoxy, and methylamino groups on the phenyl ring This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in other similar compounds
Eigenschaften
CAS-Nummer |
64095-11-0 |
|---|---|
Molekularformel |
C9H12ClNO2 |
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
[4-chloro-3-methoxy-5-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-7-3-6(5-12)4-8(13-2)9(7)10/h3-4,11-12H,5H2,1-2H3 |
InChI-Schlüssel |
VRQGITBDVNLYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC(=C1)CO)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


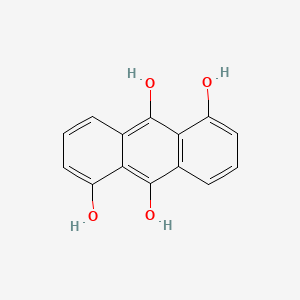
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
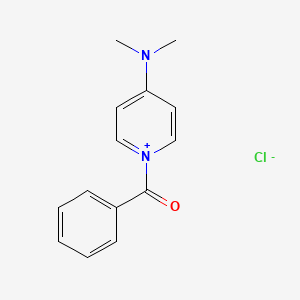
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
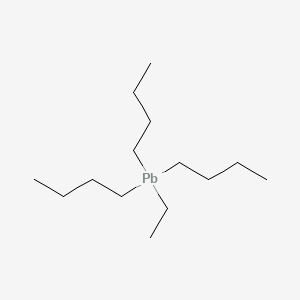
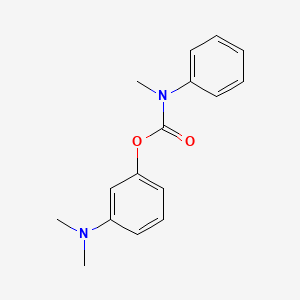

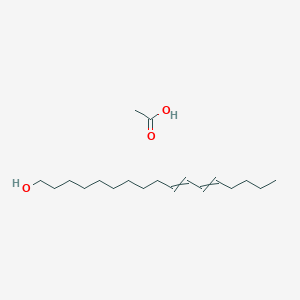
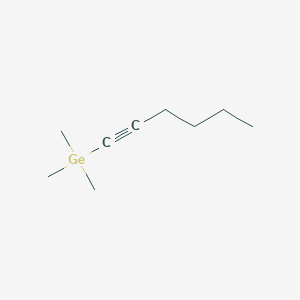
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
